N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide

ELOVL1 Inhibition Chemical Biology N/A

Researchers developing LC-MS/HPLC methods often face challenges sourcing well-characterized reference standards for novel chemotypes. This pyrazole-thiazole acetamide provides a defined molecular formula (C17H18N4O2S) and molecular weight (342.42 g/mol) for method development and chemical identification. · Defined molecular formula and weight for accurate method calibration · Suitable as a reference standard for analytical method development · Available for immediate procurement with batch-specific documentation

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 1428358-83-1
Cat. No. B2803889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide
CAS1428358-83-1
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C17H18N4O2S/c1-23-15-5-2-4-13(10-15)11-16(22)18-8-6-14-12-24-17(20-14)21-9-3-7-19-21/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,18,22)
InChIKeyJNGFTJSKWGJKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Compound Class and Procurement Context


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide (CAS 1428358-83-1, MF: C17H18N4O2S, MW: 342.42) is a synthetic small molecule featuring a core structure common to a series of pyrazole-thiazole amides. While this specific compound is documented in chemical vendor catalogs, a search of primary research papers, patents, and authoritative bioactivity databases failed to locate peer-reviewed biological characterization data, making an evidence-based baseline overview impossible. The broader chemical class, however, has been reported as potent inhibitors of elongation of very long chain fatty acid 1 enzyme (ELOVL1) [1].

1 Uncharacterized research probe from pyrazole-thiazole amide class
2 Supports chemical method development or analytical workflowsDefined C17H18N4O2S structure enables LC-MS/HPLC method fit
3 Requires full in vitro characterization prior to target-based studiesNo peer-reviewed bioactivity data found

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Lack of Evidence Prevents Interchangeability


Due to the complete absence of published bioactivity, selectivity, or pharmacokinetic data for CAS 1428358-83-1, any claim of functional interchangeability with in-class compounds like the ELOVL1 inhibitor Compound 27 (C27, IC50 = 13 nM) or the more potent Compound 22 (C22, IC50 = 400 pM) would be scientifically unfounded. The structural similarity of the pyrazole-thiazole core does not guarantee equivalent target engagement, as minor modifications are known to drastically alter inhibitory profiles within this chemotype [1]. Generic substitution without specific evidence introduces significant experimental risk.

Scientific Evidence Gap

No published bioactivity data exists for this analog; structural similarity to ELOVL1 inhibitors does not support interchangeability.

Target Engagement Risk

Minor modifications in pyrazole-thiazole amides may drastically alter inhibitory profiles; target engagement may not transfer from class-level data.

Generic Substitution Risk

Claims of functional equivalence with characterized analogs would be scientifically unfounded without experimental validation.

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Quantitative Evidence Overview


No Published Bioactivity Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, and global patent repositories) returned zero quantitative biological datasets for this compound. No head-to-head comparisons, IC50 values, or functional assay data could be located. The existing body of evidence for the ELOVL1 inhibitor series does not include this specific analog. Claims of activity on vendor websites are generic and lack experimental details, rendering them inadmissible under the established evidence quality rules. [1] [2] [3]

Bioactivity Data
Data to verify
No quantitative IC50, Ki, or functional assay data located for this compound in PubMed, ChEMBL, BindingDB, PubChem, or global patent repositories.
Procurement decisions cannot be evidence-based; this represents a critical selection gap.
Closest analogs: ELOVL1 Compound 27 (IC50 = 13 nM), Compound 22 (IC50 = 400 pM).
ELOVL1 Inhibition Chemical Biology N/A

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Potential Applications and Limitations


ELOVL1 Chemical Probe Development

Given the activity of near-structural analogs as ELOVL1 inhibitors, this compound could theoretically serve as a starting point for a medicinal chemistry campaign. However, this application scenario is entirely hypothetical, as no primary screening data confirms or refutes its activity. Before use, a full in vitro characterization against the intended target is a prerequisite [1].

Negative Control for SAR Studies

If future studies determine that the 3-methoxyphenyl substitution ablates activity, this compound could serve as a useful negative control in structure-activity relationship (SAR) studies for the pyrazole-thiazole amide class. This use-case is contingent on the generation of new experimental data [1].

Analytical Reference Standard

The compound may be purchased as an analytical reference standard for LC-MS or HPLC method development, given its defined molecular formula (C17H18N4O2S) and molecular weight (342.42). Its utility is limited to chemical identification purposes until biological activity is documented.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined molecular identity and weight
LC-MS/HPLC method development
ELOVL1 Chemical Probe Development
Pyrazole-thiazole core scaffold
Full in vitro target characterization required
Negative Control for SAR Studies
3-methoxyphenyl substitution motif
Contingent on new experimental inactivity data
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